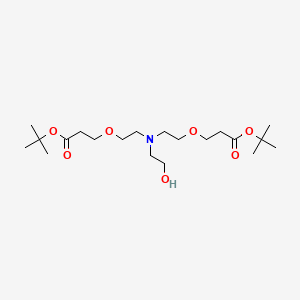

Hydroxy-Amino-bis(PEG1-C2-Boc)

Vue d'ensemble

Description

Hydroxy-Amino-Bis(PEG1-t-butyl ester) is a branched PEG derivative with a terminal hydroxy group and two t-butyl ester . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .

Synthesis Analysis

The synthesis of Hydroxy-Amino-Bis(PEG1-t-butyl ester) involves the use of a branched PEG derivative with a terminal hydroxy group and two t-butyl ester . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .Molecular Structure Analysis

The molecular structure of Hydroxy-Amino-Bis(PEG1-t-butyl ester) includes a terminal hydroxy group and two t-butyl ester groups linked through a linear PEG chain . The molecular weight is 405.5 g/mol and the molecular formula is C20H39NO7 .Chemical Reactions Analysis

The hydroxy group in Hydroxy-Amino-Bis(PEG1-t-butyl ester) enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .Physical and Chemical Properties Analysis

Hydroxy-Amino-Bis(PEG1-t-butyl ester) has a molecular weight of 405.5 g/mol and a molecular formula of C20H39NO7 . It is a branched PEG derivative with a terminal hydroxy group and two t-butyl ester .Applications De Recherche Scientifique

Polymeric Drug Delivery Systems :

- Hydroxy-Amino-bis(PEG1-t-butyl ester) is utilized in the synthesis of dendrimer and linear bis(poly(ethylene glycol)) (PEG) polymer conjugates for enhancing the solubility and cytotoxicity of paclitaxel, a poorly soluble anticancer drug. This indicates its potential in creating more effective drug delivery systems (Khandare et al., 2006).

Prodrug Design and Delivery :

- A new amino PEG prodrug system, which includes Hydroxy-Amino-bis(PEG1-t-butyl ester), has been developed for delivering small molecules and proteins. This system shows promise in solubilizing insoluble amino-containing drugs and extending their circulating half-lives, suggesting a broad application in controlled drug release (Greenwald et al., 2004).

Synthesis of Biodegradable Polymers :

- Hydroxy-Amino-bis(PEG1-t-butyl ester) is involved in the synthesis of multi-responsive amphiphilic conetwork (APCN) gels of poly(β-amino esters) and poly(amido amine), which are used for controlled release and tissue engineering applications due to their triggered degradation and release properties in various environments (Nutan et al., 2017).

Catalyzing Ester Synthesis Reactions :

- The compound plays a role in catalyzing ester synthesis reactions, as seen in studies involving polyethylene glycol-modified lipase, demonstrating its utility in organic synthesis and potential applications in industrial processes (Inada et al., 1984).

Functionalization of Polymers for Bioconjugation :

- Hydroxy-Amino-bis(PEG1-t-butyl ester) is used in the synthesis of “umbrella-like” poly(ethylene glycol) structures for bioconjugation. These structures can be modified to include bioactive groups, showing potential in biomedical applications like protein conjugation (Zhang et al., 2010).

Biodegradable Micelles for Drug Delivery :

- The chemical is used in the development of biocompatible and bioreducible micelles fabricated from α-amino acid-based poly(disulfide urethane)s for triggered intracellular drug release, highlighting its importance in creating advanced drug delivery systems (Lu et al., 2015).

Hydrophilic Polycarbonates for Nanomedicines :

- In the development of hydrophilic polycarbonates as alternatives to poly(ethylene glycol) in nanomedicines, Hydroxy-Amino-bis(PEG1-t-butyl ester) is used for creating functional polymers with low toxicity and the capability for further functionalization (Cho et al., 2015).

pH-Sensitive Polymeric Micelles :

- The compound is a part of the synthesis of pH-sensitive polymeric micelles, which are useful for the delivery of anticancer drugs. These micelles exhibit pH-dependent behavior, making them suitable for targeted drug delivery (Hwang et al., 2007).

Mécanisme D'action

Target of Action

Hydroxy-Amino-bis(PEG1-t-butyl ester), also known as Hydroxy-Amino-bis(PEG1-C2-Boc), is a branched PEG derivative . It contains a terminal hydroxy group and two t-butyl ester . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions . The primary targets of this compound are the reactive functional groups that it can bind to through its hydroxy group .

Mode of Action

The compound acts as a linker for bio-conjugation . It interacts with its targets by enabling further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions , allowing the compound to bind to its targets.

Biochemical Pathways

As a linker for bio-conjugation , it can be inferred that it plays a role in the formation of complex structures by linking different molecules together. The downstream effects would depend on the specific molecules being linked and the biological context.

Action Environment

The action, efficacy, and stability of Hydroxy-Amino-bis(PEG1-t-butyl ester) can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl groups occurs under mild acidic conditions . Therefore, the pH of the environment could impact the compound’s ability to bind to its targets. Other factors, such as temperature and the presence of other chemicals, could also potentially influence its action.

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-hydroxyethyl-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethyl]amino]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO7/c1-19(2,3)27-17(23)7-13-25-15-10-21(9-12-22)11-16-26-14-8-18(24)28-20(4,5)6/h22H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIZBEKRHPKXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCN(CCO)CCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

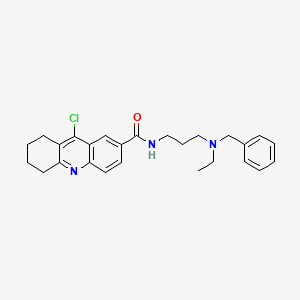

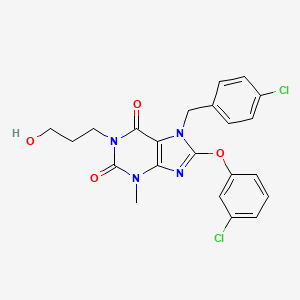

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)